

Structure-activity relationship of 7-Methoxy-1H-indazole-3-carboxylic acid analogs

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Compound of Interest

Compound Name: 7-Methoxy-1H-indazole-3-carboxylic acid

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An In-depth Technical Guide on the Structure-Activity Relationship of **7-Methoxy-1H-indazole-3-carboxylic Acid** Analogs

Introduction

The indazole core is a significant pharmacophore in medicinal chemistry, with its derivatives showing a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.^[1] Specifically, the 1H-indazole-3-carboxamide scaffold has been identified as a privileged structure for developing inhibitors of various enzymes and receptors implicated in diseases like cancer and inflammatory conditions.^[2] Variations in substitutions on the indazole ring and the carboxamide nitrogen play a crucial role in determining the potency and selectivity of these compounds.^[2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of **7-Methoxy-1H-indazole-3-carboxylic acid** analogs, focusing on their inhibitory activities against key biological targets.

Core Structure and SAR Insights

The central scaffold, **7-Methoxy-1H-indazole-3-carboxylic acid**, offers several positions for chemical modification to explore the structure-activity landscape. The primary points of interest for SAR studies are the indazole ring, particularly the 7-position, and the carboxylic acid group at the 3-position, which is often converted to a carboxamide.

The Indazole Ring and the 7-Position

The methoxy group at the 7-position is a key feature. Compared to a methyl group at the same position, the methoxy group can influence electronic properties and potential hydrogen bonding interactions. For instance, in the context of Glycogen Synthase Kinase-3 (GSK-3) inhibition, methoxy derivatives have shown higher potency than their methyl counterparts, highlighting the importance of this substitution for high potency.^[3] The 7-position substituent is also expected to affect the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can indirectly impact its overall bioactivity.^[2]

The 3-Position Carboxamide Linker

The conversion of the 3-carboxylic acid to a 3-carboxamide is a critical modification. For Calcium Release-Activated Calcium (CRAC) channel blockers, the specific regiochemistry of the amide linker at the 3-position is essential for activity.^[4] An indazole-3-carboxamide analog showed potent inhibition of calcium influx, while its reverse amide isomer was inactive, demonstrating the stringent structural requirement of the 3-carboxamide moiety for this target.^[4]

Substituents on the Carboxamide Nitrogen

The nature of the substituent on the carboxamide nitrogen (the R group) dramatically influences the inhibitory activity and selectivity of the analogs.

- For p21-activated kinase 1 (PAK1) Inhibition: The SAR analysis indicates that substituting the carboxamide nitrogen with an appropriate hydrophobic ring that can fit into a deep back pocket of the kinase is critical for high inhibitory activity.^[5] For example, analogs with bulky and hydrophobic groups at the para-position of a phenyl ring, such as a phenoxy group, result in highly potent compounds with IC₅₀ values in the nanomolar range.^{[2][5]}
- For CRAC Channel Inhibition: The presence and position of fluorine atoms on the phenyl ring attached to the carboxamide are crucial.^[2] A 3-fluoro-4-pyridyl group, for instance, leads to sub-micromolar potency.^[2]
- For GSK-3 Inhibition: Modifications on a piperidine ring attached to the carboxamide nitrogen have been explored. Replacing a methyl group on the piperidine with an N-alkylcarboxylic acid led to a notable increase in activity.^[3]

Quantitative Data Presentation

The following tables summarize the inhibitory activities of various 1H-indazole-3-carboxamide analogs against different biological targets.

Table 1: Inhibitory Activity of Indazole-3-Carboxamide Analogs against PAK1[2][5]

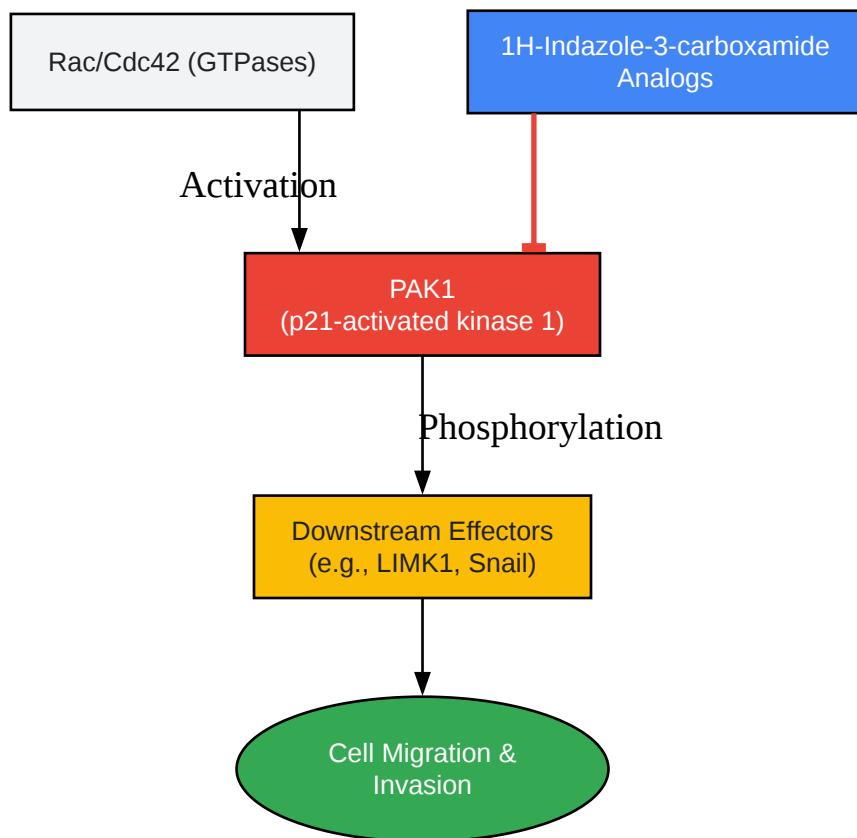
Compound ID	R Group (at N of carboxamide)	IC50 (nM)
Analog 1	(2,4-dichlorophenyl)	52
Analog 2	(4-chloro-2-fluorophenyl)	16
Analog 3	(2-chloro-4-fluorophenyl)	159
30I (Analog 4)	(4-phenoxyphenyl)	9.8

Table 2: Inhibitory Activity of 5-substituted-1H-indazole-3-carboxamide Analogs against GSK-3[3]

Compound ID	R Group (at N of carboxamide)	Substitution at 5-position	IC50 (µM)
48	(piperidin-4-ylmethyl)	Methyl	>10
49	(piperidin-4-ylmethyl)	Methoxy	1.7
50	(piperidin-4-ylmethyl)	Methoxy	0.35
51a	N-methyl-piperidin-4-ylmethyl	H	1.20
51d	N-(carboxypropyl)-piperidin-4-ylmethyl	H	0.23
51g	N-(carboxymethyl)-piperidin-4-ylmethyl	H	0.07
51h	N-(carboxyethyl)-piperidin-4-ylmethyl	H	0.05

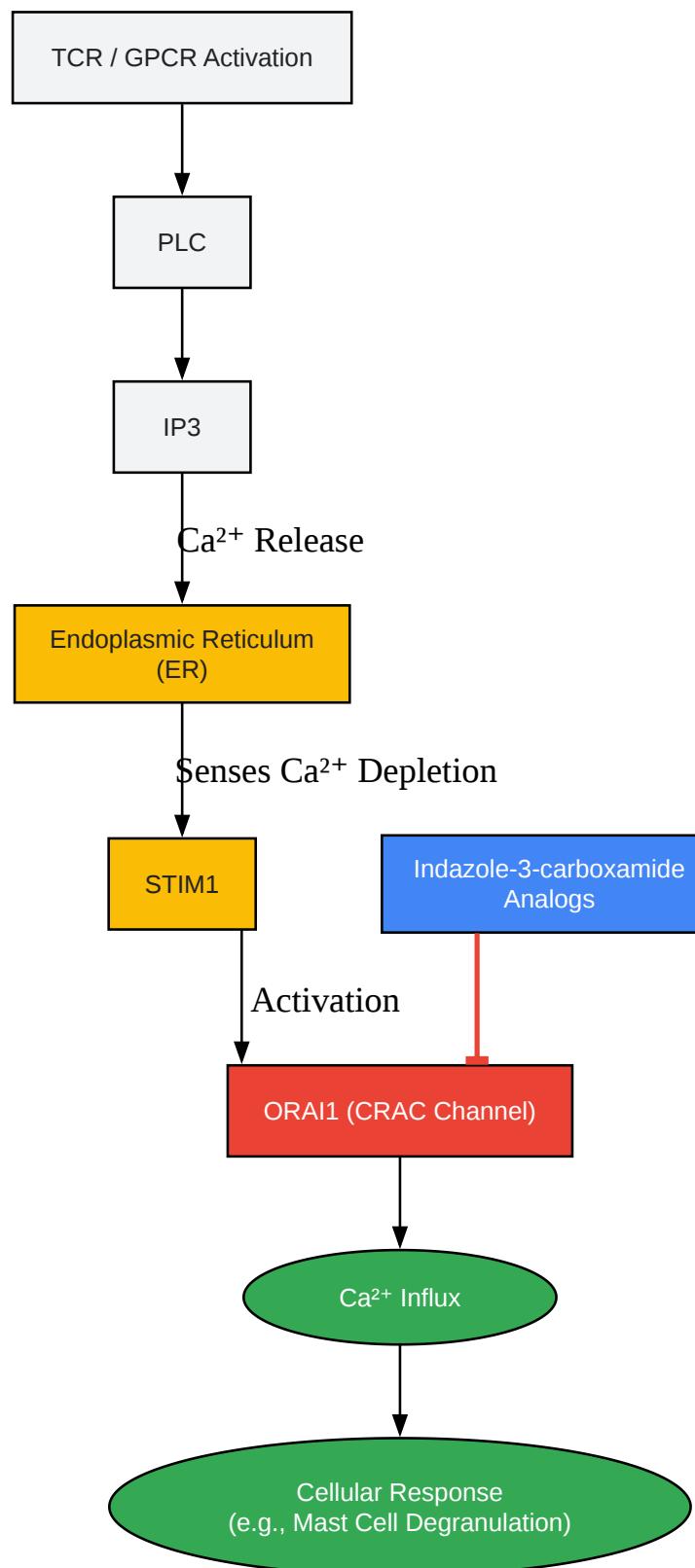
Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathways and experimental procedures provide a clearer understanding of the compounds' mechanism of action and development process.



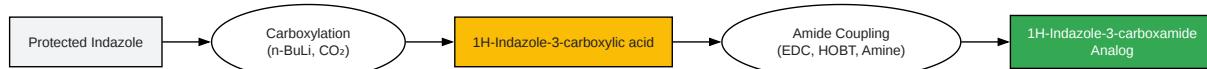
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Caption: The PAK1 signaling pathway, a target for indazole-3-carboxamide analogs.[2]



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Caption: Activation of the CRAC channel and its inhibition by indazole analogs.[\[2\]](#)



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Caption: General synthetic workflow for 1H-indazole-3-carboxamide analogs.[6]

Experimental Protocols

General Synthesis of 1H-Indazole-3-carboxamide Derivatives[6]

This protocol outlines the final amide coupling step, starting from the corresponding carboxylic acid.

- Materials:
 - 1H-Indazole-3-carboxylic acid derivative (1 equivalent)
 - 1-Hydroxybenzotriazole (HOBT) (1.2 equivalents)
 - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 equivalents)
 - Triethylamine (TEA) (3 equivalents)
 - Substituted amine (1 equivalent)
 - Anhydrous Dimethylformamide (DMF)
- Procedure:
 - Dissolve the 1H-Indazole-3-carboxylic acid derivative in anhydrous DMF.
 - Add HOBT, EDC.HCl, and TEA to the solution.
 - Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

- Add the desired substituted amine to the reaction mixture.
- Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice water.
- Extract the product using a 10% Methanol in Chloroform solution (2 x 30 mL).
- Combine the organic layers, wash with 10% NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
- Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.

In Vitro PAK1 Inhibition Assay[7]

The inhibitory activity against PAK1 can be assessed using a luminescence-based kinase assay.

- Materials:

- ADP-Glo™ Kinase Assay kit (Promega)
- Recombinant PAK1 enzyme
- Substrate peptide for PAK1
- ATP
- Test compounds (**7-Methoxy-1H-indazole-3-carboxylic acid** analogs)
- DMSO
- 384-well plates

- Procedure:

- Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound to determine the IC₅₀ value.
- Reaction Setup: In a 384-well plate, add 1 μ L of the test compound solution or 5% DMSO (as a control).
- Kinase Reaction: Add the PAK1 enzyme, substrate, and ATP to initiate the kinase reaction. Incubate at room temperature for the recommended time (e.g., 60 minutes).
- ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
- Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal. Incubate for 30 minutes.
- Data Acquisition: Record the luminescence signal using a microplate reader.
- Data Analysis: The amount of ADP produced is directly proportional to the kinase activity and the luminescence signal. Calculate the percentage of inhibition relative to the control and determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.

Conclusion

The **7-Methoxy-1H-indazole-3-carboxylic acid** scaffold serves as a versatile platform for the development of potent and selective inhibitors against various therapeutic targets. The structure-activity relationship studies reveal that modifications at the 7-position of the indazole ring and, more significantly, on the nitrogen of the 3-carboxamide group are critical for modulating biological activity. Bulky hydrophobic groups on the carboxamide enhance PAK1 inhibition, while specific fluorine substitutions are key for CRAC channel blockade.

Furthermore, the presence of a methoxy group at the 7-position appears beneficial for GSK-3 inhibition compared to other small substituents. These findings provide a clear roadmap for the rational design of next-generation therapeutics based on this promising chemical scaffold.

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